molecular formula C20H24N2O5 B2657249 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one CAS No. 946255-15-8

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one

Cat. No.: B2657249
CAS No.: 946255-15-8
M. Wt: 372.421
InChI Key: OIMTUJIPVRMDJF-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core, a morpholino group, and a benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Benzyl Ether Moiety: This step involves the alkylation of the hydroxyl group on the pyridinone core with 2-methylbenzyl bromide under basic conditions.

    Attachment of the Morpholino Group: The final step involves the reaction of the intermediate with morpholine and an appropriate acylating agent to introduce the morpholino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the morpholino moiety can be reduced to an alcohol.

    Substitution: The benzyl ether moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: The major product would be 2-(carboxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one.

    Reduction: The major product would be 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-hydroxyethyl)pyridin-4(1H)-one.

    Substitution: The products would vary depending on the substituent introduced.

Scientific Research Applications

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

  • **2-(hydroxymethyl)-5-((2-chlorobenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one
  • **2-(hydroxymethyl)-5-((2-fluorobenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one

Uniqueness

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is unique due to the presence of the 2-methylbenzyl ether moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its analogs with different substituents.

Properties

IUPAC Name

2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-1-(2-morpholin-4-yl-2-oxoethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-15-4-2-3-5-16(15)14-27-19-11-22(17(13-23)10-18(19)24)12-20(25)21-6-8-26-9-7-21/h2-5,10-11,23H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMTUJIPVRMDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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